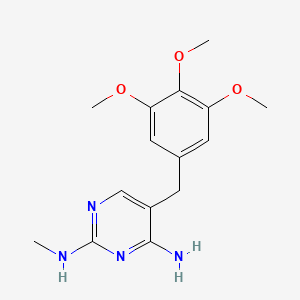
Trimethoprim Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Desamino-2-methylamino trimethoprim, also known as 2-Desamino-2-methylamino trimethoprim, is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.35. The purity is usually 95%.
BenchChem offers high-quality 2-Desamino-2-methylamino trimethoprim suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Desamino-2-methylamino trimethoprim including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Contrôle et assurance de la qualité
Trimethoprim Impurity A est généralement utilisé pour le contrôle de la qualité (CQ) et l'assurance de la qualité (AQ) lors de la production commerciale de Trimethoprim et de ses formulations associées .
Dépôt d'ANDA
N2-Methyl Trimethoprim est également utilisé dans le processus de dépôt de demande de médicament nouveau abrégé (ANDA) auprès de la FDA .
Étude de toxicité
Ce composé est utilisé dans les études de toxicité des formulations médicamenteuses respectives .
Techniques analytiques
this compound est déterminé par diverses techniques analytiques telles que la spectrophotométrie et la chromatographie . Ces techniques étudient des paramètres tels que la plage de concentration, le coefficient de corrélation, la limite de détection, le recouvrement et l'écart type relatif .
Détermination des impuretés
La détermination des impuretés du Trimethoprim, y compris l'impureté A, est effectuée à l'aide d'une colonne HPLC C18 . Cette méthode est décrite dans la monographie USP 38 et la monographie EP 8.0 .
Méthode indiquant la stabilité
Des expériences de dégradation forcée sont réalisées en exposant le Trimethoprim, les normes SDMS et la formulation de solution orale à diverses conditions de stress. Les produits de dégradation, y compris l'impureté A du Trimethoprim, sont bien résolus par rapport aux pics principaux et aux excipients, ce qui prouve la fiabilité de la méthode indiquant la stabilité .
Mécanisme D'action
Target of Action
Trimethoprim Impurity A, also known as 2-Desamino-2-methylamino trimethoprim or N2-Methyl Trimethoprim (Impurity), primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for bacterial DNA synthesis .
Mode of Action
This compound inhibits DHFR, thereby preventing the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate metabolic pathway . By inhibiting DHFR, it disrupts the production of THF, a crucial cofactor in the synthesis of nucleic acids and proteins . This disruption affects various downstream processes, including nucleotide synthesis and amino acid metabolism .
Pharmacokinetics
Trimethoprim is readily absorbed after oral administration, with a bioavailability of 90–100% . It has a relatively large volume of distribution, averaging about 100L, and is widely distributed in body fluids and tissues . The drug is metabolized in the liver and excreted through the kidneys (50–60%) and feces (4%) .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in the synthesis of bacterial DNA, resulting in the cessation of bacterial growth and survival . This makes it an effective antibacterial agent, particularly against bacteria that are susceptible to the drug .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . For instance, the basicity of Trimethoprim allows it to exist in different ionization states at different pH levels, which can affect its interaction with bacterial metabolism . Furthermore, the ability of Trimethoprim to pass through porins, transmembrane proteins in the outer membrane, allows it to penetrate bacterial cells and exert its antibacterial effects .
Propriétés
IUPAC Name |
2-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17-15-18-8-10(14(16)19-15)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMRPHMVLYACMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)N)CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213745-86-9 |
Source


|
| Record name | 2-Desamino-2-methylamino trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213745869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DESAMINO-2-METHYLAMINO TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6AV6588UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide](/img/new.no-structure.jpg)





![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)


![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
